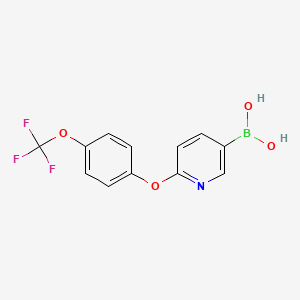![molecular formula C13H19F2N5 B15050801 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050801.png)
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by the presence of two pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Coupling of the Pyrazole Rings: The two pyrazole rings are coupled through a methylamine linker using reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings.
Reduction: Reduction reactions can occur at the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with fewer fluorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the difluoroethyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: It has potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound can be explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry
Agrochemicals: It can be used in the development of new pesticides or herbicides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific properties.
Mécanisme D'action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The unique combination of the difluoroethyl group and the specific substitution pattern on the pyrazole rings distinguishes {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine from other similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H19F2N5 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-3-19-8-11(5-17-19)4-16-6-12-7-18-20(10(12)2)9-13(14)15/h5,7-8,13,16H,3-4,6,9H2,1-2H3 |
Clé InChI |
TZMSGWLJNDKAJB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CNCC2=C(N(N=C2)CC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


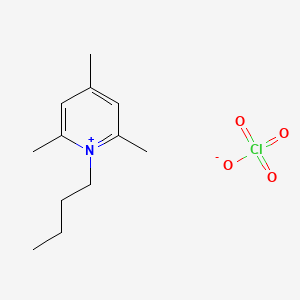
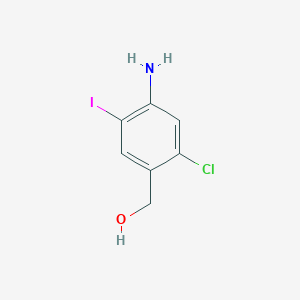
![3-methoxy-1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050723.png)
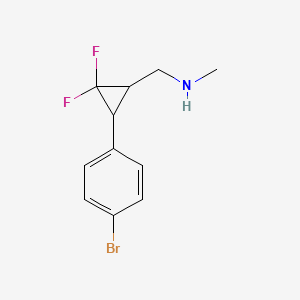
![1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride](/img/structure/B15050734.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050740.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B15050754.png)
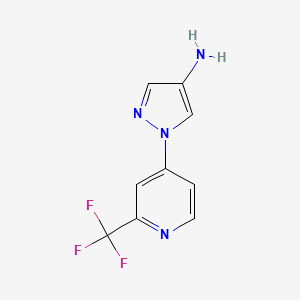

![1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050764.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol](/img/structure/B15050765.png)
![1-methoxy-4-[(Z)-2-nitroethenyl]benzene](/img/structure/B15050775.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B15050777.png)
